molecular formula C9H16CaNO5+ B12321784 calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate

calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate

Cat. No.: B12321784
M. Wt: 258.30 g/mol
InChI Key: SXRRAEDIIGNDNU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

It is a white crystalline powder with a molecular formula of C18H32CaN2O10 and a molecular weight of 476.53 g/mol . This compound is widely used in the pharmaceutical, food, and cosmetic industries due to its role as a vitamin and its stability compared to free pantothenic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate is synthesized through the reaction of pantothenic acid with calcium hydroxide. The process involves the following steps:

    Pantothenic Acid Preparation: Pantothenic acid is synthesized from β-alanine and pantoic acid.

    Calcium Salt Formation: Pantothenic acid is then reacted with calcium hydroxide to form calcium D-pantothenate.

Industrial Production Methods

In industrial settings, the production of calcium D-pantothenate involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and the product is often crystallized and dried to obtain the final white crystalline powder .

Chemical Reactions Analysis

Types of Reactions

Calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate involves its conversion to pantothenic acid in the body. Pantothenic acid is a precursor to coenzyme A (CoA), which is essential for fatty acid synthesis and metabolism. It plays a crucial role in the Krebs cycle, aiding in the production of energy. The compound’s molecular targets include enzymes involved in these metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate is unique due to its stability and solubility compared to free pantothenic acid. It is more stable in formulations and has better bioavailability, making it a preferred choice in supplements and fortified foods .

Properties

Molecular Formula

C9H16CaNO5+

Molecular Weight

258.30 g/mol

IUPAC Name

calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate

InChI

InChI=1S/C9H17NO5.Ca/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;+2/p-1

InChI Key

SXRRAEDIIGNDNU-UHFFFAOYSA-M

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2]

Origin of Product

United States

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